Phenyl-d5-boronic acid (CAS 215527-70-1) is a highly enriched (>98 atom % D) stable isotope-labeled building block utilized in Suzuki-Miyaura cross-coupling reactions. As an air-stable organoboron reagent, it serves as a nucleophilic source for installing a fully deuterated phenyl ring into complex molecular architectures. Its primary industrial value lies in its ability to transfer the d5-phenyl moiety with high isotopic fidelity, bypassing the need for late-stage hydrogen-deuterium exchange protocols. This compound is a procurement target for the synthesis of mass spectrometry internal standards, metabolically stabilized pharmaceutical candidates, and organic light-emitting diode (OLED) materials where the lower zero-point energy of C-D bonds provides measurable performance enhancements .
Substituting Phenyl-d5-boronic acid with its non-deuterated counterpart (phenylboronic acid) eliminates the kinetic isotope effects required for pharmaceutical metabolic stabilization and the vibrational dampening necessary for extending OLED device lifetimes. Furthermore, attempting to use Bromobenzene-d5 as an alternative deuterated building block shifts the synthetic burden; Bromobenzene-d5 is a volatile liquid that typically requires pyrophoric reagents (e.g., n-butyllithium) and stringent cryogenic conditions (-78 °C) to function as a nucleophile. Procurement of Phenyl-d5-boronic acid directly circumvents these hazardous process steps, allowing for immediate integration into standard palladium-catalyzed workflows while preserving >98 atom % D isotopic purity .
Incorporating phenyl-d5 groups into OLED host materials via Phenyl-d5-boronic acid improves device longevity. The lower zero-point energy of the C-D bond compared to the C-H bond reduces high-frequency vibrational quenching and resists homolytic bond cleavage under prolonged electrical stress. Studies on deuterated OLED materials demonstrate device operational lifetime extensions (T95 or T50) of up to 2 to 5 times compared to their non-deuterated phenylboronic acid-derived counterparts.
| Evidence Dimension | Device Operational Lifetime (T95/T50) |
| Target Compound Data | 2x to 5x lifetime extension in deuterated host materials |
| Comparator Or Baseline | Non-deuterated phenylboronic acid derivatives (1x baseline) |
| Quantified Difference | Up to 500% improvement in operational stability |
| Conditions | Electrical stress testing of fabricated OLED devices |
Procuring the d5-boronic acid allows display manufacturers to synthesize stable OLED emitters that meet commercial longevity requirements.
In drug discovery, replacing a phenyl group with a d5-phenyl group can block undesired CYP450-mediated aromatic oxidation. Because the C-D bond is stronger than the C-H bond, the primary kinetic isotope effect (KIE) slows the rate of metabolism. Phenyl-d5-boronic acid enables the direct late-stage installation of this metabolically stable ring via Suzuki coupling, yielding kH/kD ratios often exceeding 2.0 to 6.0 in in vitro microsome assays compared to non-deuterated analogs [1].
| Evidence Dimension | Kinetic Isotope Effect (kH/kD) for Aromatic Oxidation |
| Target Compound Data | kH/kD > 2.0 - 6.0 for d5-phenyl containing drugs |
| Comparator Or Baseline | Non-deuterated phenyl analogs (kH/kD = 1.0) |
| Quantified Difference | Significant reduction in metabolic clearance rate |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Using this specific deuterated building block allows medicinal chemists to synthesize drug candidates with improved pharmacokinetic profiles and reduced toxic metabolite formation.
For introducing a nucleophilic d5-phenyl group, Phenyl-d5-boronic acid offers superior processability over Bromobenzene-d5. Bromobenzene-d5 requires cryogenic conditions (-78 °C) and highly reactive organolithium reagents to undergo lithiation and subsequent borylation. In contrast, Phenyl-d5-boronic acid is an air-stable solid that directly participates in Suzuki-Miyaura couplings at elevated temperatures (e.g., 80-100 °C) in aqueous/organic solvent mixtures, achieving coupling yields of 80-98% .
| Evidence Dimension | Handling Conditions and Nucleophilic Coupling Suitability |
| Target Compound Data | Air-stable solid, reacts directly via Pd-catalysis at 80-100 °C |
| Comparator Or Baseline | Bromobenzene-d5 (requires -78 °C, n-BuLi, and anhydrous conditions to form nucleophile) |
| Quantified Difference | Elimination of cryogenic steps and pyrophoric reagents |
| Conditions | Industrial scale-up and benchtop cross-coupling workflows |
Procurement of the boronic acid form simplifies synthetic workflows, reduces safety risks, and lowers cooling costs during scale-up.
A critical procurement metric for isotopically labeled precursors is the retention of isotopic purity during synthesis. Phenyl-d5-boronic acid (typically >98 atom % D) undergoes Pd-catalyzed cross-coupling without significant hydrogen-deuterium exchange (scrambling) at the aromatic positions. This ensures that the final labeled material retains >98% isotopic purity, whereas post-synthetic H/D exchange methods often yield incomplete labeling or mixed isotopologues.
| Evidence Dimension | Final Product Isotopic Purity |
| Target Compound Data | >98 atom % D retention post-coupling |
| Comparator Or Baseline | Post-synthetic H/D exchange methods (often <95% D and mixed isotopologues) |
| Quantified Difference | Near quantitative retention of deuterium labeling |
| Conditions | Standard Pd-catalyzed aqueous/organic cross-coupling |
Guarantees the production of high-fidelity analytical standards without requiring complex downstream isotopic enrichment.
Directly following from its ability to extend device operational lifetimes by 2x to 5x, Phenyl-d5-boronic acid is procured for the commercial manufacturing of deuterated OLED host materials and phosphorescent emitters. It provides the necessary C-D bonds to resist high-frequency vibrational degradation under electrical stress .
Leveraging the primary kinetic isotope effect (kH/kD > 2.0), medicinal chemists utilize this compound to install metabolically resistant d5-phenyl groups into drug candidates. This directly mitigates CYP450-mediated aromatic oxidation, improving the pharmacokinetic half-life of the resulting API .
Because Phenyl-d5-boronic acid maintains >98 atom % D purity through standard Suzuki coupling conditions, it is the preferred building block for synthesizing stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS bioanalysis, ensuring accurate quantification without isotopic scrambling .
Due to its air-stable solid form and lack of cryogenic requirements compared to Bromobenzene-d5, this compound is selected for industrial scale-up of deuterated intermediates, streamlining process safety and reducing manufacturing overhead.
Irritant